Boc-D-Glu(Obzl)-Oh
CAS No.: 35793-73-8
VCID: VC21541405
Molecular Formula: C17H23NO6
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-D-Glu(Obzl)-Oh, also known as N-Boc-D-glutamic acid 5-benzyl ester, is a chemical compound with the molecular formula C17H23NO6 and the CAS number 35793-73-8 . This compound is a derivative of glutamic acid, which is an amino acid, and is commonly used in peptide synthesis due to its protective groups. Applications in Peptide SynthesisBoc-D-Glu(Obzl)-Oh is primarily used in solid-phase peptide synthesis (SPPS), a method for synthesizing peptides. The Boc group is used as a temporary protecting group for the amino group, which is removed during the synthesis process to allow for the addition of subsequent amino acids. The benzyl ester group protects the gamma carboxyl group of glutamic acid, preventing it from participating in unwanted reactions until it is deprotected at a later stage. Synthesis and DeprotectionThe synthesis of peptides using Boc-D-Glu(Obzl)-Oh involves several steps:
Storage and HandlingBoc-D-Glu(Obzl)-Oh should be stored at a temperature between 2-8°C to maintain its stability. It is typically available as a powder and is soluble in solvents like DMF (N,N-dimethylformamide) . |
---|---|
CAS No. | 35793-73-8 |
Product Name | Boc-D-Glu(Obzl)-Oh |
Molecular Formula | C17H23NO6 |
Molecular Weight | 337.4 g/mol |
IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid |
Standard InChI | InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m1/s1 |
Standard InChIKey | AJDUMMXHVCMISJ-CYBMUJFWSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O |
Synonyms | Boc-D-Glu(Obzl)-Oh;35793-73-8;Boc-D-Glutamicacid5-benzylester;(2R)-5-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoicacid;N-Boc-D-glutamicacid5-benzylester;AmbotzBAA1354;PubChem12172;PubChem14934;AC1Q1MU2;SCHEMBL428113;CTK3J7275;AJDUMMXHVCMISJ-CYBMUJFWSA-N;MolPort-000-151-689;ZINC2390937;ANW-43409;MFCD00038266;AKOS015924141;Boc-D-glutamicacidgamma-benzylester;AJ-35698;AK-49722;KB-48273;AB0000987;DB-022790;RT-003706;FT-0639281 |
PubChem Compound | 7010513 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume